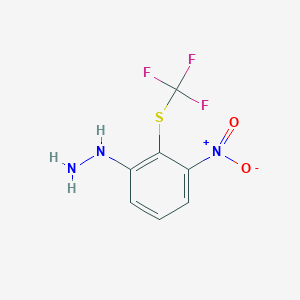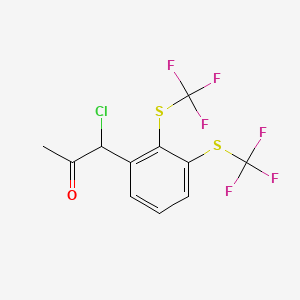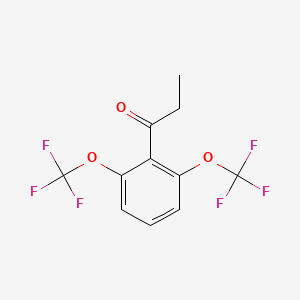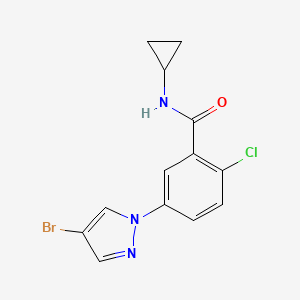
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzamide moiety, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the cyclocondensation of hydrazines with 1,3-diketones. The bromination of the pyrazole ring is then carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .
The next step involves the introduction of the benzamide moiety. This can be done by reacting the brominated pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. Finally, the cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination of the pyrazole ring.
Triethylamine: Acts as a base in the formation of the benzamide moiety.
Diazomethane: Used for cyclopropanation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, benzamides, and cyclopropyl derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar bromination but lacking the benzamide and cyclopropyl groups.
5-(4-Bromo-1H-pyrazol-1-yl)pyrazine-2-boronic acid pinacol ester: Another brominated pyrazole derivative with different functional groups.
Uniqueness
5-(4-Bromo-1H-pyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide is unique due to its combination of a brominated pyrazole ring, a chlorinated benzamide moiety, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .
Propiedades
Fórmula molecular |
C13H11BrClN3O |
|---|---|
Peso molecular |
340.60 g/mol |
Nombre IUPAC |
5-(4-bromopyrazol-1-yl)-2-chloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C13H11BrClN3O/c14-8-6-16-18(7-8)10-3-4-12(15)11(5-10)13(19)17-9-1-2-9/h3-7,9H,1-2H2,(H,17,19) |
Clave InChI |
AEAPQFFKTODMKK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C=CC(=C2)N3C=C(C=N3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


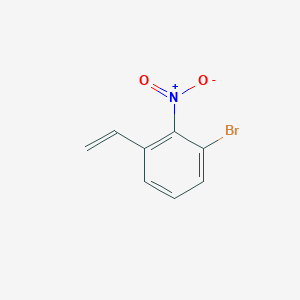
![(13S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060572.png)
![7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14060574.png)

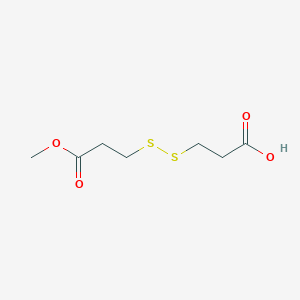
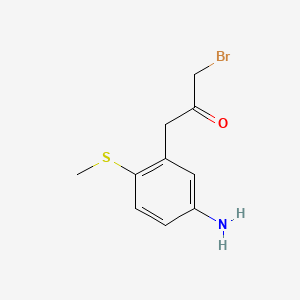
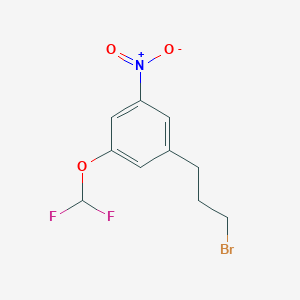
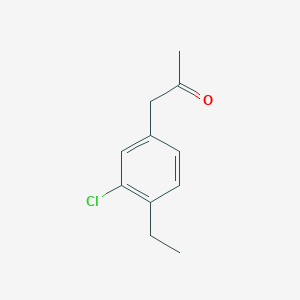
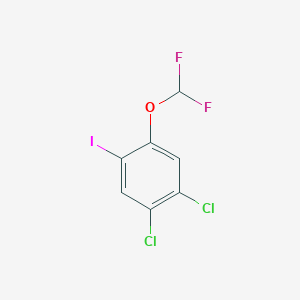
![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)

